molecular formula C19H21N3O3 B13104630 5-Hydroxy-4-(((2-(5-methoxy-1H-indol-3-yl)ethyl)imino)methyl)-6-methyl-3-pyridinemethanol CAS No. 98497-90-6

5-Hydroxy-4-(((2-(5-methoxy-1H-indol-3-yl)ethyl)imino)methyl)-6-methyl-3-pyridinemethanol

Cat. No.: B13104630
CAS No.: 98497-90-6
M. Wt: 339.4 g/mol
InChI Key: PSBBWOSAIRQURS-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-4-(((2-(5-methoxy-1H-indol-3-yl)ethyl)imino)methyl)-2-methylpyridin-3-ol is a complex organic compound that features a pyridine ring substituted with a hydroxymethyl group, an indole moiety, and an imine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-4-(((2-(5-methoxy-1H-indol-3-yl)ethyl)imino)methyl)-2-methylpyridin-3-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, 5-methoxyindole, which is then reacted with an appropriate aldehyde to form the imine linkage. The pyridine ring is introduced through a series of condensation reactions, followed by the addition of the hydroxymethyl group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-4-(((2-(5-methoxy-1H-indol-3-yl)ethyl)imino)methyl)-2-methylpyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The imine linkage can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The methoxy group on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as thiols or amines under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

5-(Hydroxymethyl)-4-(((2-(5-methoxy-1H-indol-3-yl)ethyl)imino)methyl)-2-methylpyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-4-(((2-(5-methoxy-1H-indol-3-yl)ethyl)imino)methyl)-2-methylpyridin-3-ol involves its interaction with specific molecular targets. The indole moiety can interact with serotonin receptors, while the pyridine ring may bind to other biological targets, modulating various signaling pathways. These interactions can lead to changes in cellular functions, contributing to the compound’s bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Hydroxymethyl)-4-(((2-(5-methoxy-1H-indol-3-yl)ethyl)imino)methyl)-2-methylpyridin-3-ol is unique due to its combination of a pyridine ring, an indole moiety, and an imine linkage, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

98497-90-6

Molecular Formula

C19H21N3O3

Molecular Weight

339.4 g/mol

IUPAC Name

5-(hydroxymethyl)-4-[2-(5-methoxy-1H-indol-3-yl)ethyliminomethyl]-2-methylpyridin-3-ol

InChI

InChI=1S/C19H21N3O3/c1-12-19(24)17(14(11-23)9-21-12)10-20-6-5-13-8-22-18-4-3-15(25-2)7-16(13)18/h3-4,7-10,22-24H,5-6,11H2,1-2H3

InChI Key

PSBBWOSAIRQURS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=C1O)C=NCCC2=CNC3=C2C=C(C=C3)OC)CO

Origin of Product

United States

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